4-Fluoro-3-methylbenzene-1-sulfonyl fluoride
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Overview
Description
4-Fluoro-3-methylbenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H6F2O2S It is a sulfonyl fluoride derivative, characterized by the presence of a fluorine atom and a methyl group attached to a benzene ring, along with a sulfonyl fluoride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride typically involves the fluorosulfonylation of 4-fluoro-3-methylbenzene. One common method includes the reaction of 4-fluoro-3-methylbenzene with sulfuryl fluoride (SO2F2) in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are also employed to optimize reaction conditions and improve overall yield .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters, respectively.
Electrophilic Aromatic Substitution: The fluorine and methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Lewis acids like aluminum chloride (AlCl3) are often used in electrophilic aromatic substitution reactions.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Nitrated and Halogenated Derivatives: Formed through electrophilic aromatic substitution.
Scientific Research Applications
4-Fluoro-3-methylbenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride involves its interaction with nucleophilic sites on target molecules. The sulfonyl fluoride group acts as an electrophile, reacting with nucleophiles such as amino acids in proteins. This reaction can lead to the inhibition of enzyme activity, making it a valuable tool in the study of enzyme function and inhibition .
Comparison with Similar Compounds
4-Trifluoromethylbenzene-1-sulfonyl chloride: Similar in structure but contains a trifluoromethyl group instead of a fluorine and methyl group.
3-Fluoro-4-methylbenzenesulfonyl chloride: Similar but with the positions of the fluorine and methyl groups swapped.
Uniqueness: 4-Fluoro-3-methylbenzene-1-sulfonyl fluoride is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted chemical synthesis and biological studies .
Properties
Molecular Formula |
C7H6F2O2S |
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Molecular Weight |
192.19 g/mol |
IUPAC Name |
4-fluoro-3-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H6F2O2S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,1H3 |
InChI Key |
LLHBXUKMIZJBMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)F)F |
Origin of Product |
United States |
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